

An In-depth Technical Guide to the Fatty Acid Component of Gageotetrin A

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Compound of Interest

Compound Name: *Gageotetrin A*

Cat. No.: *B15136472*

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Introduction

Gageotetrin A is a linear lipopeptide, a class of secondary metabolites produced by a marine strain of *Bacillus subtilis* (109GGC020).[1] First isolated and characterized by Tareq et al. in 2014, it is a member of the gageotetrin family, which also includes Gageotetrins B and C. Structurally, **Gageotetrin A** is a dipeptide linked to a novel fatty acid. This unique composition contributes to its notable antimicrobial properties against a range of bacteria and fungi, without exhibiting significant cytotoxicity to human cancer cell lines.[1][2] This guide provides a detailed examination of the fatty acid component of **Gageotetrin A**, including its structural characterization, the experimental methodologies used for its elucidation, and its potential role in the compound's biological activity.

The Fatty Acid Core: (3R)-3-hydroxy-11-methyltridecanoic acid

The fatty acid component of **Gageotetrin A** has been identified as (3R)-3-hydroxy-11-methyltridecanoic acid.[1] This is a 13-carbon chain with a hydroxyl group at the third position and a methyl group at the eleventh position. The stereochemistry of the hydroxyl group has been determined to be of the R configuration.

Structural Data

While the primary literature provides the overall structural confirmation, detailed quantitative data for the isolated fatty acid component is not extensively tabulated. However, based on the established structure, the following table summarizes the key structural and physicochemical properties.

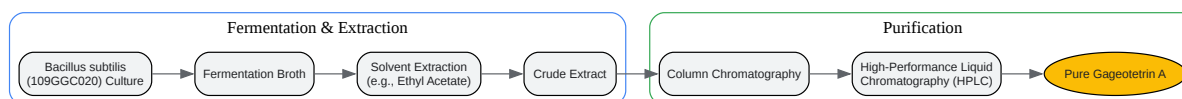
Property	Value	Reference
Systematic Name	(3R)-3-hydroxy-11-methyltridecanoic acid	[1]
Molecular Formula	C ₁₄ H ₂₈ O ₃	
Molecular Weight	244.37 g/mol	
Stereochemistry	3R	[1]

Experimental Protocols for Structural Elucidation

The structural determination of the fatty acid component of **Gageotetrin A** involved a combination of spectroscopic techniques and chemical derivatization methods.

Isolation of Gageotetrin A

Gageotetrin A was isolated from the culture broth of *Bacillus subtilis* (109GGC020). The general workflow for its isolation is as follows:



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Figure 1. General workflow for the isolation of **Gageotetrin A**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectroscopy were crucial in determining the planar structure of the fatty acid. These techniques helped to identify the carbon skeleton, the positions of the hydroxyl and methyl groups, and the overall connectivity of the atoms.

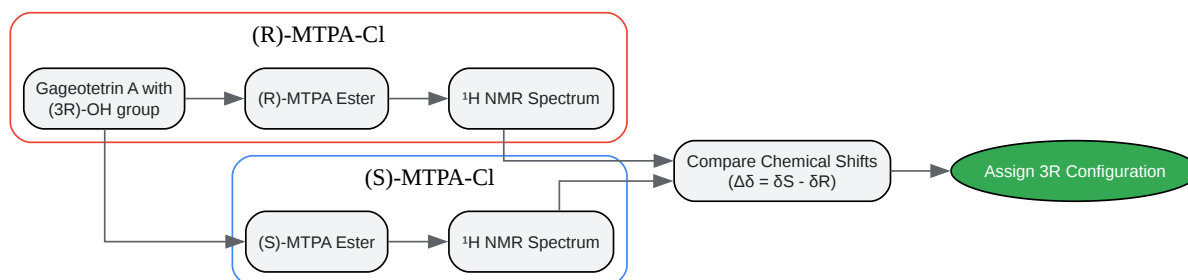
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition of **Gageotetrin A**, which in turn helped to deduce the molecular formula of its fatty acid component. Fragmentation patterns observed in MS/MS experiments would have provided further confirmation of the structure by showing the loss of specific chemical groups.

Determination of Absolute Stereochemistry: Mosher's Method

The absolute configuration of the stereocenter at the C-3 position of the fatty acid was determined using the modified Mosher's method. This chemical derivatization technique is a powerful tool for assigning the absolute stereochemistry of chiral secondary alcohols.

Methodology:

- **Esterification:** The purified **Gageotetrin A** is reacted separately with the acid chlorides of (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA). This reaction forms two diastereomeric MTPA esters of **Gageotetrin A**.
- **^1H NMR Analysis:** The ^1H NMR spectra of both the (R)-MTPA and (S)-MTPA esters are recorded.
- **Chemical Shift Comparison:** The chemical shifts (δ) of the protons on either side of the newly formed ester linkage are compared between the two diastereomeric spectra.
- **Configuration Assignment:** By analyzing the differences in chemical shifts ($\Delta\delta = \delta\text{S} - \delta\text{R}$), the absolute configuration of the alcohol can be determined. A consistent pattern of positive and negative $\Delta\delta$ values for the protons on either side of the chiral center allows for the unambiguous assignment of the R or S configuration. For the fatty acid of **Gageotetrin A**, this analysis confirmed the 3R configuration.[1]



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Figure 2. Workflow for Mosher's method to determine stereochemistry.

Biological Significance and Potential Signaling Pathways

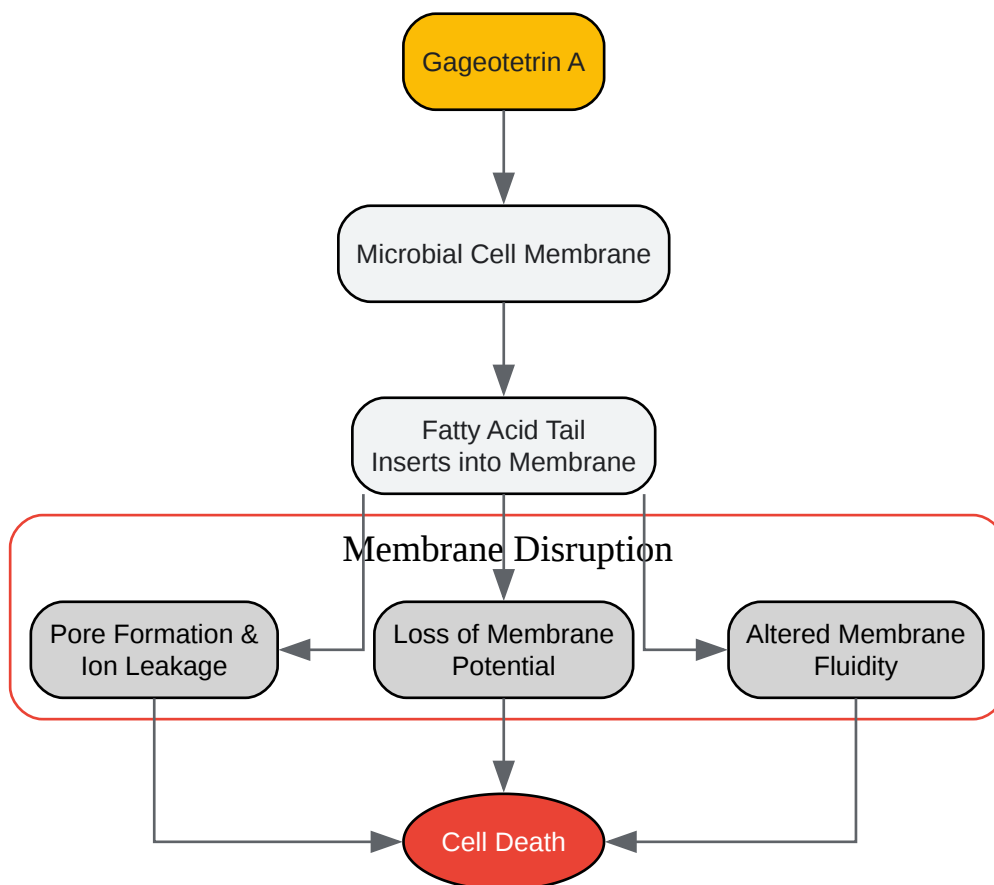
While specific signaling pathways affected by **Gageotetrin A** have not yet been elucidated, the mechanism of action for many antimicrobial lipopeptides involves interaction with and disruption of the cell membrane of target microorganisms.[3] The amphipathic nature of **Gageotetrin A**, with its hydrophobic fatty acid tail and hydrophilic dipeptide head, is critical for this activity.

Proposed Mechanism of Action:

It is hypothesized that the (3R)-3-hydroxy-11-methyltridecanoic acid tail of **Gageotetrin A** inserts into the lipid bilayer of the microbial cell membrane. This insertion can lead to a variety of disruptive effects:

- **Membrane Permeabilization:** The presence of the lipopeptide can create pores or channels in the membrane, leading to the leakage of essential ions and metabolites and ultimately cell death.
- **Disruption of Membrane Potential:** The interaction of the lipopeptide with the membrane can dissipate the transmembrane potential, which is vital for cellular processes such as ATP synthesis and transport.

- Alteration of Membrane Fluidity: The insertion of the fatty acid tail can alter the fluidity and integrity of the cell membrane, impairing the function of membrane-bound proteins.



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